4-(4-Sulfamoylphenoxy)benzoic acid
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Overview
Description
4-(4-Sulfamoylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfamoyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Sulfamoylphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves the formation of an ether linkage between the phenolic hydroxyl group of 4-hydroxybenzoic acid and the amino group of 4-aminobenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Sulfamoylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-(4-Sulfamoylphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Sulfamoylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the phenoxy group.
4-Hydroxybenzoic acid: Lacks the sulfamoyl group.
4-Aminobenzenesulfonamide: Lacks the benzoic acid moiety
Uniqueness
4-(4-Sulfamoylphenoxy)benzoic acid is unique due to the presence of both sulfamoyl and phenoxy groups attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11NO5S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
4-(4-sulfamoylphenoxy)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
HIYGIEACOBWRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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